molecular formula C14H25BN2O3 B2819442 2,2-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol CAS No. 1380307-35-6

2,2-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol

Cat. No. B2819442
Key on ui cas rn: 1380307-35-6
M. Wt: 280.18
InChI Key: ZXULSCHHTCWGTB-UHFFFAOYSA-N
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Patent
US09133224B2

Procedure details

1-[2,2-dimethyl-3-(tetrahydro-2H-pyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Compound 47C, 539 mg, 1.48 mmol) was dissolved in EtOH (2.64 mL) and p-TsOH.H2O (56.3 mg, 0.296 mmol) was added to the reaction mixture. The reaction was left to stir at rt for 16 hrs. Solid NaHCO3 (1.24 g, 14.8 mmol) was added to the reaction mixture and left to stir at rt for an additional 30 min. The reaction mixture was quenched with water and then extracted with EtOAc. The organic layer was washed with sat. NaHCO3 (1×), brine (2×), extracted, dried over sodium sulfate, filtered, concentrated in vacuo and purified using a Teledyne ISCO Combiflash® Rf system [0-30% Acetone/Heptanes] to afford 237 mg of the title compound (57%). MS (ESI): m/z=281.38 [M+H]+. UPLC: tR=1.12 min (UPLC-TOF: polar—2 min).
Name
1-[2,2-dimethyl-3-(tetrahydro-2H-pyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Quantity
539 mg
Type
reactant
Reaction Step One
Name
Compound 47C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.64 mL
Type
solvent
Reaction Step One
Quantity
56.3 mg
Type
reactant
Reaction Step Two
Quantity
1.24 g
Type
reactant
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:26])([CH2:18][O:19]C1CCCCO1)[CH2:3][N:4]1[CH:8]=[C:7]([B:9]2[O:13][C:12]([CH3:15])([CH3:14])[C:11]([CH3:17])([CH3:16])[O:10]2)[CH:6]=[N:5]1.CC1C=CC(S(O)(=O)=O)=CC=1.O.C([O-])(O)=O.[Na+]>CCO>[CH3:1][C:2]([CH3:26])([CH2:3][N:4]1[CH:8]=[C:7]([B:9]2[O:13][C:12]([CH3:15])([CH3:14])[C:11]([CH3:17])([CH3:16])[O:10]2)[CH:6]=[N:5]1)[CH2:18][OH:19] |f:1.2,3.4|

Inputs

Step One
Name
1-[2,2-dimethyl-3-(tetrahydro-2H-pyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Quantity
539 mg
Type
reactant
Smiles
CC(CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C)(COC1OCCCC1)C
Name
Compound 47C
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C)(COC1OCCCC1)C
Name
Quantity
2.64 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
56.3 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.O
Step Three
Name
Quantity
1.24 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was left
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
to stir at rt for an additional 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with sat. NaHCO3 (1×), brine (2×)
EXTRACTION
Type
EXTRACTION
Details
extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(CO)(CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 237 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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